Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Protodeboronation Boronic ester stability Suzuki–Miyaura coupling

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 709648-80-6), also named 2-methoxycarbonylthiophene-4-boronic acid pinacol ester, is a heteroaryl boronic ester with the molecular formula C₁₂H₁₇BO₄S and a molecular weight of 268.14 g·mol⁻¹. It belongs to the class of thiophene-2-carboxylate pinacol boronates, which serve as key electrophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing carbon–carbon bonds at the thiophene 4-position.

Molecular Formula C12H17BO4S
Molecular Weight 268.14 g/mol
CAS No. 709648-80-6
Cat. No. B1524881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
CAS709648-80-6
Molecular FormulaC12H17BO4S
Molecular Weight268.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OC
InChIInChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)8-6-9(18-7-8)10(14)15-5/h6-7H,1-5H3
InChIKeyDEUIVNYKDSXHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 709648-80-6): Procurement-Grade Organoboron Building Block for Suzuki–Miyaura Cross-Coupling


Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 709648-80-6), also named 2-methoxycarbonylthiophene-4-boronic acid pinacol ester, is a heteroaryl boronic ester with the molecular formula C₁₂H₁₇BO₄S and a molecular weight of 268.14 g·mol⁻¹ . It belongs to the class of thiophene-2-carboxylate pinacol boronates, which serve as key electrophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing carbon–carbon bonds at the thiophene 4-position . The compound features a pinacol-protected boron center at the 4-position and a methyl ester at the 2-position of the thiophene ring—a regiochemical arrangement that enables programmed, sequential functionalization strategies not achievable with regioisomeric or non-ester analogs [1]. Commercially available at ≥95% purity (HPLC) from multiple suppliers, it is primarily used as a synthetic intermediate in medicinal chemistry, agrochemical development, and organic electronic materials research .

Why In-Class Thiophene Boronates Cannot Simply Substitute Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate in Research and Process Chemistry


Although multiple thiophene boronic acid/ester building blocks appear superficially interchangeable, their performance in Suzuki–Miyaura couplings diverges substantially based on three factors: (i) the boron-protecting group (free boronic acid vs. pinacol ester), which governs protodeboronation rates and shelf stability [1]; (ii) the ester substituent at the 2-position (methyl vs. ethyl), which affects molecular weight, crystallinity, and downstream deprotection chemistry [2]; and (iii) the precise regiochemistry of the boronate on the thiophene ring, which dictates the coupling site and determines whether programmed sequential functionalization is feasible [3]. The evidence compiled below demonstrates that methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate occupies a specific, non-substitutable position within the thiophene-2-carboxylate boronate landscape. Selecting a close analog without verifying these quantitative parameters risks reduced coupling yields, uncontrolled protodeboronation side products, and failure of multi-step synthetic routes that depend on the methyl ester directing group.

Quantitative Differential Evidence: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate vs. Closest Analogs


Protodeboronation Suppression: Pinacol Ester vs. Free Boronic Acid Stability Advantage

The target compound, as a pinacol boronic ester, exhibits substantially slower protodeboronation kinetics compared to its free boronic acid analog, methyl 4-boronothiophene-2-carboxylate (CAS 957062-52-1). In a class-level study, arylboronic acid pinacol esters displayed significantly reduced protodeboronation rates relative to the corresponding arylboronic acids under aqueous basic Suzuki–Miyaura conditions, attributable to the decreased Lewis acidity of the tetra-coordinate boron center in the pinacol ester [1]. A separate study on copper-mediated radiofluorination quantified that using a boronic acid precursor increased undesired protodeboronation (H-side product formation) by several-fold compared to the pinacol boronic ester precursor [2]. In the thiophene series specifically, 5-formyl-2-thiopheneboronic acid suffers from 'significant instability' that limits CC coupling yields, whereas the corresponding pinacol ester strategy—in situ borylation followed by direct coupling—eliminates the problematic acidic liberation step and yields improved purities [3].

Protodeboronation Boronic ester stability Suzuki–Miyaura coupling

Regiochemical Precision: 4-Position Boronate with 2-Methyl Ester Directing Group Enables Programmed Sequential Functionalization

The target compound uniquely positions the boronic ester at the thiophene 4-position with a methyl ester at the 2-position—a regiochemical arrangement that is essential for ester-controlled, stepwise programmed synthesis of multi-arylated thiophenes. Messina, Ottenwaelder, and Forgione (2021) demonstrated that an ester activating/directing group at the thiophene 2-position provides programmed chemical control, enabling sequential regioselective halogenations and cross-coupling reactions to access tetra-arylated thiophenes with four different substituents in higher yields than previous routes [1]. In contrast, the regioisomeric 5-(methoxycarbonyl)thiophen-3-ylboronic acid (CAS 957062-52-1) lacks the 2-ester/4-boronate pairing, which precludes the same directing-group-controlled iterative functionalization strategy. Similarly, the 5-methyl-substituted analog (CAS 1109284-49-2) introduces steric hindrance at the 5-position, altering the reactivity profile at the adjacent 4-boronate site .

Regioselective synthesis Thiophene functionalization Ester-directed coupling

Molecular Weight and Atom Economy Advantage: Methyl Ester vs. Ethyl Ester Analog

The target compound (MW 268.14 g·mol⁻¹, C₁₂H₁₇BO₄S) offers a molecular weight advantage of 14.06 g·mol⁻¹ (5.0%) over its direct ethyl ester homolog, ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 1207557-61-6; MW 282.2 g·mol⁻¹, C₁₃H₁₉BO₄S) [1]. In multi-step syntheses where the ester is ultimately cleaved or transesterified, the methyl ester contributes lower mass to intermediates, improving atom economy. Additionally, the methyl ester is typically more reactive toward hydrolysis and transesterification than the ethyl ester, facilitating downstream deprotection under milder conditions .

Atom economy Molecular weight Ester homolog comparison

Validated Commercial Purity and Quality Control Infrastructure for Reproducible Research

The target compound is commercially available with validated purity specifications from multiple reputable vendors: 95% (HPLC) from BOC Sciences , 97% (HPLC) from Capot Chemical , and 95% from Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the free boronic acid analog (CAS 957062-52-1) is typically offered at 96% purity but requires refrigerated storage (2–8°C) and carries an 'Irritant' classification reflecting its free –B(OH)₂ group . The more established supply chain and QC infrastructure for the pinacol ester reduces batch-to-batch variability risk in multi-step synthetic campaigns.

Chemical purity Quality control Reproducibility

Suzuki–Miyaura Coupling Efficiency: Pinacol Boronic Esters on Thiophene Scaffolds with Optimized Catalyst Systems

Thiophene boronic acid pinacol esters, as a class, have been demonstrated to participate in highly efficient Suzuki–Miyaura couplings when paired with optimized catalyst systems. Liu et al. (2021) reported that coupling reactions between electron-rich/moderately hindered aryl or thienyl halides and thiophene boronic acid pinacol ester proceed with excellent yields at lower catalyst loading and shorter reaction times relative to the conventional Pd(PPh₃)₄ catalyst system [1]. Notably, high molecular weight thiophene-containing conjugated polymers were synthesized via Suzuki–Miyaura polycondensation using thiophene bis(boronic acid pinacol ester) derivatives in only 5–15 minutes [1]. However, the same study cautioned that electron-rich thiophene boronic acid pinacol esters are susceptible to deboronation at elevated temperatures, making catalyst selection critical [1]. This temperature sensitivity is a known class characteristic that distinguishes thiophene boronates from more robust phenyl boronates and must be factored into reaction design [2].

Suzuki–Miyaura coupling Catalyst efficiency Thiophene polymerization

High-Impact Application Scenarios for Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate Based on Quantitative Evidence


Programmed Synthesis of Multi-Arylated Thiophene Libraries for Medicinal Chemistry SAR

The 2-CO₂Me/4-Bpin regiochemistry of the target compound is explicitly suited for the ester-controlled, stepwise synthesis of tetra-arylated thiophenes, as demonstrated by Messina et al. (2021) [1]. In this application, the methyl ester serves as both a regiochemical directing group and a synthetic handle for sequential halogenation and cross-coupling, enabling the construction of thiophene cores bearing four distinct aryl substituents in higher yields than previous routes. This programmed approach is directly applicable to the generation of structurally diverse compound libraries for structure–activity relationship (SAR) studies in drug discovery, where access to all possible aryl substitution patterns on the thiophene scaffold is critical for identifying lead compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Suzuki–Miyaura Cross-Coupling for Conjugated Polymer and Organic Electronic Material Synthesis

The pinacol boronic ester functionality of the target compound is compatible with the optimized Pd(0)/bulky phosphine ligand catalyst systems that enable rapid (5–15 min) Suzuki–Miyaura polycondensation to generate high molecular weight thiophene-containing conjugated polymers [2]. The 4-position boronate regiochemistry allows this monomer to serve as a chain-extending unit in copolymerizations with dibromoarenes, producing π-conjugated materials for organic photovoltaics (OPV), organic field-effect transistors (OFET), and dye-sensitized solar cells (DSSC). The methyl ester group provides a polar handle for post-polymerization functionalization or surface anchoring. Users should note the documented thermal sensitivity of electron-rich thiophene boronates and employ optimized catalyst systems to minimize protodeboronation side reactions [2][3].

Pharmaceutical Intermediate for Kinase Inhibitor and Therapeutic Agent Synthesis

The target compound is cited as a reagent for the synthesis of new drugs with therapeutic properties, leveraging its unique chemical structure to construct novel medicinal compounds . The 4-position boronate specifically enables the introduction of diverse aryl/heteroaryl pharmacophores at the thiophene 4-position via Suzuki–Miyaura coupling, a transformation that is central to the synthesis of tyrosine kinase inhibitors and other ATP-competitive therapeutic agents that exploit the thiophene core as a purine mimetic. The pinacol ester form provides the stability necessary for multi-step synthetic sequences where the boronate must survive intermediate transformations before the final coupling step, offering an advantage over the less stable free boronic acid [4].

Agrochemical Discovery: Thiophene-Containing Herbicide and Fungicide Scaffolds

Patent literature identifies thiophene boronic ester derivatives, including the target compound class, as intermediates in the synthesis of agricultural chemicals including herbicides [5]. The 2-ester/4-boronate substitution pattern allows the modular introduction of agrochemically relevant aryl and heteroaryl fragments at the thiophene 4-position while retaining the ester functionality for further derivatization (e.g., conversion to amides, hydrazides, or carboxylic acids). The commercial availability of the target compound at 95–97% purity with batch QC documentation supports the reproducible scale-up requirements of agrochemical lead optimization and process chemistry development.

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